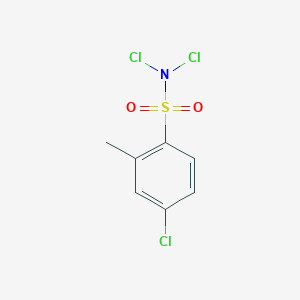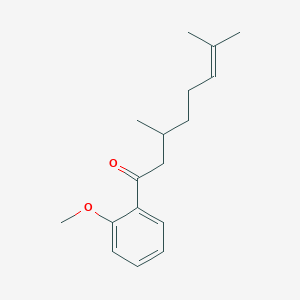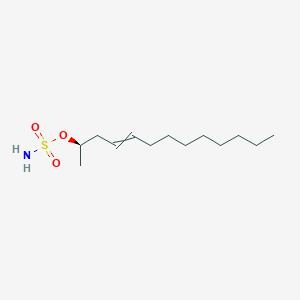![molecular formula C27H20N4O B12593444 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile CAS No. 646059-96-3](/img/structure/B12593444.png)
4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with aminophenyl and dicarbonitrile groups, making it a versatile building block in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of bis(4-aminophenyl)methylphenylsilane with aromatic dianhydrides under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
Types of Reactions: 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile has diverse applications in scientific research:
Medicine: Investigated for its role in developing pharmaceuticals with specific targeting capabilities.
Industry: Utilized in the production of advanced materials for electronics, aerospace, and optical devices.
作用机制
The mechanism of action of 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. These interactions facilitate the formation of stable complexes with other molecules, leading to desired chemical or biological effects .
相似化合物的比较
- 1,4-Bis(4-aminophenoxy)benzene
- Bis(4-aminophenyl)methylphenylsilane
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
Comparison: Compared to similar compounds, 4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile exhibits unique properties such as higher thermal stability, better solubility in organic solvents, and enhanced mechanical strength . These attributes make it a preferred choice for applications requiring robust and durable materials.
属性
CAS 编号 |
646059-96-3 |
|---|---|
分子式 |
C27H20N4O |
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-[4-[bis(4-aminophenyl)methyl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H20N4O/c28-16-21-7-14-26(15-22(21)17-29)32-25-12-5-20(6-13-25)27(18-1-8-23(30)9-2-18)19-3-10-24(31)11-4-19/h1-15,27H,30-31H2 |
InChI 键 |
UXZLEOXRAAFRBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)

![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)





![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

